7-Bromo-6-methoxyimidazo[1,5-a]pyridine
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Overview
Description
7-Bromo-6-methoxyimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by a fused bicyclic structure containing both imidazole and pyridine rings. The presence of bromine and methoxy groups at specific positions on the ring system imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 7-Bromo-6-methoxyimidazo[1,5-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction is generally fast, clean, and high-yielding, making it suitable for both laboratory and industrial production. The typical procedure involves heating the reactants in a microwave reactor, which promotes the formation of the imidazo[1,5-a]pyridine ring system.
Chemical Reactions Analysis
7-Bromo-6-methoxyimidazo[1,5-a]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the electronic properties of the molecule.
Coupling Reactions: The methoxy group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Bromo-6-methoxyimidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 7-Bromo-6-methoxyimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
7-Bromo-6-methoxyimidazo[1,5-a]pyridine can be compared with other similar compounds, such as:
6-Bromo-7-methoxyimidazo[1,2-a]pyridine: This compound has a similar structure but differs in the position of the bromine and methoxy groups.
6-Bromo-7-methylimidazo[1,2-a]pyridine: This compound has a methyl group instead of a methoxy group, which affects its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7BrN2O |
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Molecular Weight |
227.06 g/mol |
IUPAC Name |
7-bromo-6-methoxyimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-4-11-5-10-3-6(11)2-7(8)9/h2-5H,1H3 |
InChI Key |
KDHCQUHSLQDFLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C=NC=C2C=C1Br |
Origin of Product |
United States |
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